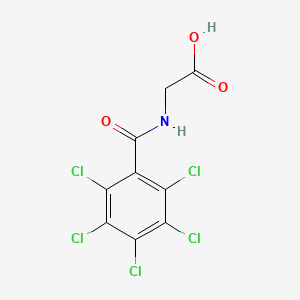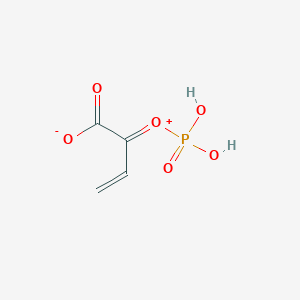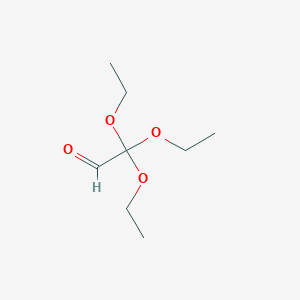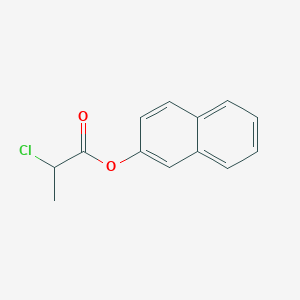
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is a synthetic organic compound characterized by the presence of a pentachlorobenzoyl group attached to a glycine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine typically involves the acylation of glycine with 2,3,4,5,6-pentachlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoyl derivatives
科学研究应用
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorobenzoyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The glycine moiety may facilitate binding to specific sites, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
- N-(2,3,4,5,6-Pentafluorobenzoyl)glycine
- N-(2,3,4,5,6-Pentabromobenzoyl)glycine
- N-(2,3,4,5,6-Pentaiodobenzoyl)glycine
Uniqueness
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased hydrophobicity and reactivity. This makes it distinct from its fluorinated, brominated, or iodinated counterparts, which may have different reactivity profiles and applications.
属性
CAS 编号 |
106288-26-0 |
|---|---|
分子式 |
C9H4Cl5NO3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[(2,3,4,5,6-pentachlorobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H4Cl5NO3/c10-4-3(9(18)15-1-2(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,15,18)(H,16,17) |
InChI 键 |
MKRHCRLADMHEIQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)

![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)

![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)

![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
